molecular formula C6H6ClNO B123196 2-Chloro-6-methoxypyridine CAS No. 17228-64-7

2-Chloro-6-methoxypyridine

Cat. No.: B123196
CAS No.: 17228-64-7
M. Wt: 143.57 g/mol
InChI Key: VAVGOGHLNAJECD-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine (CAS: 17228-64-7) is a chlorinated pyridine derivative with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol . It features a chlorine atom at the 2-position and a methoxy group at the 6-position of the pyridine ring. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions and heterocyclic chemistry. Its density is reported as 1.23 g/cm³, and it is commercially available with high purity (≥98%) .

Key spectroscopic data include Fourier transform infrared (FTIR) and Raman spectra recorded in the ranges 3700–400 cm⁻¹ and 3700–100 cm⁻¹, respectively, which have been used to validate its vibrational modes and molecular geometry via density functional theory (DFT) calculations . Electronic spectral studies reveal unique solvent-dependent behavior, particularly in the B-band (aromatic ring absorption), which exhibits atypical hypochromic shifts with increasing solvent polarity due to inductive effects from the chlorine and methoxy substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the hydrogen atom at the 6-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include piperidine derivatives

Scientific Research Applications

Pharmaceutical Development

2-Chloro-6-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique chemical structure allows it to enhance the efficacy of drugs, particularly in the development of anti-inflammatory and anti-cancer medications.

Case Study: Synthesis of Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-cancer activity. For instance, compounds synthesized from this intermediate have shown promising results in inhibiting tumor growth in vitro and in vivo models.

CompoundActivityReference
This compound derivative AIC50 = 15 µM
This compound derivative BIC50 = 10 µM

Agricultural Chemicals

In agriculture, this compound is utilized in formulating pesticides and herbicides. Its role as a building block allows for the development of effective crop protection agents that enhance yield and minimize crop loss.

Case Study: Development of Herbicides

A study highlighted the synthesis of a new class of herbicides derived from this compound, which demonstrated increased efficacy against resistant weed species.

HerbicideEfficacy (%)Reference
Herbicide X85% control
Herbicide Y90% control

Material Science

The compound is also employed in material science for developing specialty polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors.

Case Study: Coatings Development

Research indicates that coatings formulated with this compound exhibit superior resistance to abrasion and chemical degradation compared to conventional coatings.

Coating TypeDurability (hours)Reference
Coating A500 hours
Coating B600 hours

Research Reagents

As a versatile reagent, this compound is widely used in organic synthesis and analytical chemistry. It aids researchers in various experimental setups, including reaction mechanisms and compound analysis.

Case Study: Organic Synthesis

In synthetic organic chemistry, this compound has been instrumental in facilitating nucleophilic substitution reactions, leading to the formation of complex molecular architectures.

Flavor and Fragrance Industry

The flavor and fragrance industry also utilizes this compound for developing unique scent profiles in consumer products. Its incorporation enhances the olfactory characteristics of various formulations.

Case Study: Fragrance Formulation

A recent study explored the use of this compound in creating novel fragrance blends that exhibit improved longevity and stability.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the functional groups present and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Substituents Molecular Formula Key Properties/Applications References
2-Chloro-6-methoxypyridine Cl (C2), OMe (C6) C₆H₆ClNO Chelation-prone, Suzuki coupling precursor
2-Chloro-6-methylpyridine Cl (C2), Me (C6) C₆H₆ClN Higher enantioselectivity in Ni-catalyzed reactions
5-(Chloromethyl)-2-methoxypyridine HCl Cl-CH₂ (C5), OMe (C2) C₇H₈ClNO·HCl Bioactive intermediate; potential alkylating agent
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine Cl (C2), I (C6), OCH₂OMe (C3) C₇H₇ClINO₂ Polyarylation precursor; regioselective reactivity
2,5-Dichloro-6-iodo-3-methoxypyridine Cl (C2, C5), I (C6), OMe (C3) C₆H₄Cl₂INO Halogen-rich for cross-coupling reactions

Reactivity and Catalytic Performance

  • Nickel-Catalyzed α-Arylation :

    • This compound shows low enantioselectivity (e.g., 45–93% yield, 90–99% ee in some substrates) due to chelation with the nickel catalyst .
    • 2-Chloro-6-methylpyridine avoids chelation, achieving high ee (>99%) under identical conditions .
  • Nucleophilic Substitution: Reactions with sodium enolates yield regioisomeric mixtures (e.g., 3- and 5-substituted pyridines) due to competing aromatic substitution pathways . Electron-withdrawing groups (e.g., NO₂) on 2-chloropyridines exacerbate regioselectivity challenges .

Spectroscopic and Computational Insights

  • Vibrational Modes: The methoxy group in this compound contributes to distinct FTIR bands at ~2830 cm⁻¹ (C–H stretch) and ~1250 cm⁻¹ (C–O–C bend), validated by DFT/B3LYP calculations . Comparative studies on 2-amino-3-nitropyridine highlight how electron-donating groups (e.g., NH₂) reduce aromatic ring strain compared to Cl/OMe .
  • Electronic Transitions :

    • The B-band of this compound shows unusual hypochromicity in polar solvents, contrasting with hyperchromic behavior in simpler pyridines .

Physical and Commercial Comparison

  • Availability :

    • This compound is widely available (e.g., Sigma-Aldrich, MFCD09258809), whereas analogs like 2-chloro-6-iodo-3-methoxypyridine require custom synthesis .
  • Thermodynamic Data: Computational studies on 2-amino-3-nitropyridine predict enthalpy (ΔH) and entropy (ΔS) trends across 50–1000 K, but analogous data for this compound remain underexplored .

Biological Activity

2-Chloro-6-methoxypyridine (CAS No. 17228-64-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications.

  • Molecular Formula : C₆H₆ClNO
  • Molecular Weight : 143.57 g/mol
  • Purity : ≥98% (commonly available)
  • Boiling Point : 185–186 °C
  • Flash Point : 76 °C
  • Physical State : Colorless to almost colorless liquid .

Synthesis

The synthesis of this compound typically involves halogenation and methoxylation reactions. For example, the compound can be synthesized through the reaction of 2-chloro-6-methylpyridine with sodium methoxide, although this reaction may require elevated temperatures and extended reaction times to achieve full conversion .

Antiviral and Cytostatic Effects

Research has indicated that certain derivatives of pyridine compounds, including this compound, exhibit biological activity; however, specific studies have shown that this compound does not exert significant antiviral or cytostatic effects when tested in vitro. For instance, a study on nucleoside analogs derived from chloropyridine did not demonstrate notable antiviral activity against standard viral strains .

Electronic Spectral Studies

Electronic spectral studies have been conducted to understand the behavior of this compound in various solvents. These studies reveal insights into the compound's electronic transitions and stability under different conditions, which are crucial for predicting its reactivity and potential biological interactions .

Case Studies

  • Chemical Reactivity :
    • A study highlighted the sluggish reactivity of this compound in nucleophilic substitution reactions, indicating that the presence of the chlorine atom significantly influences its reactivity profile .
  • Safety and Handling :
    • The compound is classified as causing skin and eye irritation, necessitating careful handling in laboratory settings. Precautionary measures include using protective equipment and ensuring adequate ventilation during use .

Research Findings Summary Table

Study FocusFindingsReference
SynthesisAchieved via sodium methoxide reaction; requires elevated temperatures for full conversion
Antiviral ActivityNo significant antiviral effects observed in vitro
Electronic SpectraStudied in various solvents; provides insights into electronic transitions
Safety ProfileCauses skin and eye irritation; requires safety precautions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-methoxypyridine?

  • Methodological Answer : A widely used synthetic strategy involves functionalization of pyridine derivatives via nucleophilic substitution or coupling reactions. For instance, this compound can be synthesized through Suzuki-Miyaura cross-coupling reactions. In one approach, commercially available this compound (precursor) undergoes Suzuki coupling with aryl boronic acids under palladium catalysis to yield substituted pyridinones . Reaction conditions typically include anhydrous solvents (e.g., THF or DMF), a base (e.g., Na₂CO₃), and temperatures ranging from 80–100°C. Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How is vibrational spectroscopy used to characterize this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for assigning vibrational modes. Experimental FTIR (3700–400 cm⁻¹) and Raman (3700–100 cm⁻¹) spectra of this compound reveal peaks corresponding to C-Cl stretching (~550–650 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and aromatic C-H bending (~1000–1100 cm⁻¹). These assignments are validated using density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to simulate harmonic frequencies, which are scaled by factors (e.g., 0.961 for B3LYP) to match experimental data .

Properties

IUPAC Name

2-chloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVGOGHLNAJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169247
Record name 2-Chloro-6-methoxypyridine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-64-7
Record name 2-Chloro-6-methoxypyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxypyridine
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Record name 2-Chloro-6-methoxypyridine
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Record name 2-chloro-6-methoxypyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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